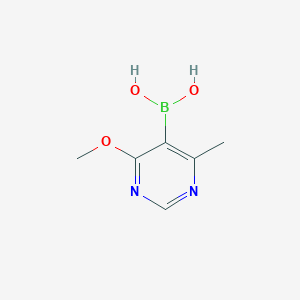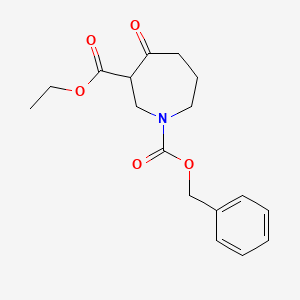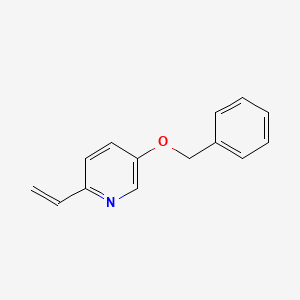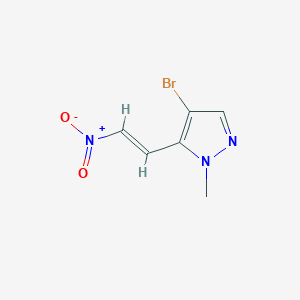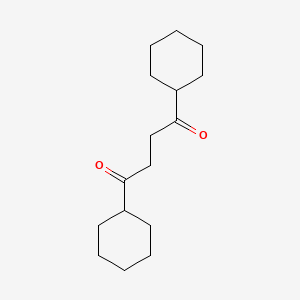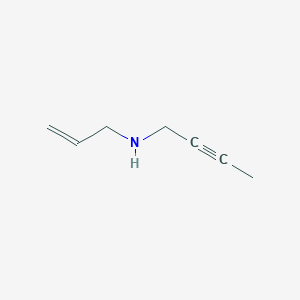
1-(3,5-Dibromothiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromo-2-thiophenyl)-1-propanone is a chemical compound characterized by a thiophene ring substituted with bromine atoms and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromo-2-thiophenyl)-1-propanone can be synthesized through several synthetic routes. One common method involves the bromination of 2-thiophenylpropanone using bromine in the presence of a suitable catalyst. The reaction typically requires controlled conditions to ensure the selective addition of bromine atoms at the 3 and 5 positions of the thiophene ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dibromo-2-thiophenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 1-(3,5-dibromo-2-thiophenyl)-1-propanoic acid.
Reduction: Reduction reactions can lead to the formation of 1-(3,5-dibromo-2-thiophenyl)-1-propanol.
Substitution: The bromine atoms on the thiophene ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: 1-(3,5-dibromo-2-thiophenyl)-1-propanoic acid
Reduction: 1-(3,5-dibromo-2-thiophenyl)-1-propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3,5-Dibromo-2-thiophenyl)-1-propanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.
Industry: Utilized in the production of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
1-(3,5-Dibromo-2-thiophenyl)-1-propanone can be compared with other thiophene derivatives, such as 2,5-dibromothiophene and 3,3-dibromo-2,2-bithiophene. These compounds share structural similarities but differ in their substitution patterns and potential applications. The uniqueness of 1-(3,5-dibromo-2-thiophenyl)-1-propanone lies in its specific functional groups and reactivity profile, which make it suitable for certain applications that other thiophene derivatives may not be.
Comparison with Similar Compounds
2,5-Dibromothiophene
3,3-Dibromo-2,2-bithiophene
2,3-Dibromothiophene
This comprehensive overview provides a detailed understanding of 1-(3,5-dibromo-2-thiophenyl)-1-propanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H6Br2OS |
|---|---|
Molecular Weight |
298.00 g/mol |
IUPAC Name |
1-(3,5-dibromothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H6Br2OS/c1-2-5(10)7-4(8)3-6(9)11-7/h3H,2H2,1H3 |
InChI Key |
YPSFJSDLDOJUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(S1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


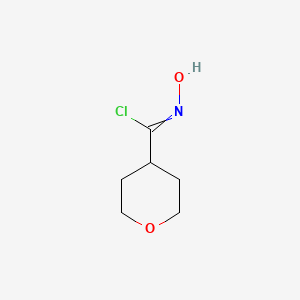
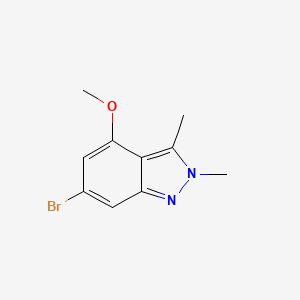
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
